molecular formula C23H21N3O3S2 B2872992 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 886945-52-4

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2872992
CAS No.: 886945-52-4
M. Wt: 451.56
InChI Key: VQHVTVQNBAVHOR-UHFFFAOYSA-N
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Description

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
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Scientific Research Applications

Theoretical and Computational Studies

  • A theoretical investigation explored the antimalarial activity of sulfonamide derivatives, including structures similar to the one , utilizing computational calculations and molecular docking studies. These compounds showed significant antimalarial activity with low cytotoxicity, highlighting their potential in drug development (Fahim & Ismael, 2021).

Synthetic Applications

  • Research on the synthesis and cardiac electrophysiological activity of various N-substituted benzamides and benzene-sulfonamides, including those with similar structural features, revealed their potential as selective class III agents for arrhythmias, indicating their importance in developing new therapeutic agents (Morgan et al., 1990).
  • A study on nonaqueous capillary electrophoresis demonstrated the separation and analysis of related compounds, providing insights into quality control and analytical methodologies for such chemicals (Ye et al., 2012).

Material Science and Polymer Chemistry

  • Innovations in polymer chemistry have been demonstrated through the synthesis of aromatic polyamides based on ether-sulfone-dicarboxylic acids, which might include derivatives or related structures, showing applications in advanced material science (Hsiao & Huang, 1997).

Molecular Docking and Drug Design

  • Molecular docking studies of synthesized sulfonamides, possibly including related compounds, revealed their binding affinity against various protein targets, underscoring the role of such compounds in drug discovery and design (Ren et al., 2000).

Environmental and Green Chemistry

  • The synthesis and green metric evaluation of related compounds emphasize the importance of environmentally friendly chemical synthesis processes, highlighting advancements in green chemistry (Gilbile et al., 2017).

Properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3-methylsulfonyl-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O3S2/c1-15-11-16(2)21-20(12-15)30-23(25-21)26(14-18-8-4-5-10-24-18)22(27)17-7-6-9-19(13-17)31(3,28)29/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQHVTVQNBAVHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC(=CC=C4)S(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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